
Succinimide
Overview
Description
Succinimide (C₄H₅NO₂) is a five-membered heterocyclic compound containing two ketone groups. It serves as a foundational structure for synthesizing derivatives with diverse pharmacological activities, including anti-diabetic, anti-Alzheimer’s, antioxidant, and anticancer properties . Its derivatives are typically synthesized via Michael addition reactions between ketones and N-aryl maleimides, yielding high-purity products in a single step .
Scientific Research Applications
Pharmaceutical Applications
Intermediate for Drug Synthesis
- Succinimide is primarily used as an intermediate in the synthesis of several pharmaceutical compounds. Notably, it is a precursor to anticonvulsants such as phenytoin and other central nervous system-active drugs. Research indicates that this compound derivatives exhibit various pharmacological activities, including anticonvulsant, anti-inflammatory, and antitumor effects .
Active Pharmaceutical Ingredients
- This compound is utilized in the formulation of active pharmaceutical ingredients (APIs) and serves as a stabilizer and binder in solid-dose formulations like tablets and capsules. Its derivatives have been explored for their potential to enhance drug stability and bioavailability .
Case Study: Acetylcholinesterase Inhibitors
- Recent studies have shown that this compound derivatives can act as acetylcholinesterase inhibitors, which are crucial in treating Alzheimer's disease. These compounds have been found to be less effective than established drugs like donepezil but still demonstrate significant inhibitory activity .
Polymer Production
Polymer Synthesis
- In the polymer industry, this compound is employed as a monomer or crosslinking agent in polyamide resins. Its incorporation improves the thermal stability and mechanical properties of the resulting polymers .
Epoxy Resin Curing Agents
- This compound derivatives are also used as curing agents for epoxy resins, which are widely applied in coatings, adhesives, and electrical components due to their durability and chemical resistance .
Agrochemical Industry
Herbicide and Fungicide Production
- This compound derivatives are integral to formulating certain herbicides and fungicides, enhancing the effectiveness of agricultural pest control measures. They contribute to the stability and efficacy of pesticide formulations .
Organic Synthesis
Reagent in Organic Chemistry
- This compound serves as a reagent in organic synthesis, particularly for cyclization reactions. It is involved in preparing various nitrogen-containing heterocycles and cyclic amides, showcasing its versatility in synthetic chemistry .
Electronics and Automotive Applications
Corrosion Inhibitors
- In the automotive sector, this compound derivatives function as corrosion inhibitors, protecting metal surfaces from oxidative damage. This application is vital for prolonging the lifespan of machinery components .
Lubricants
- This compound compounds are added to lubricants and engine oils to enhance performance by reducing friction and wear, thereby improving machinery efficiency .
Food Industry
Food Additive
- Although less common, this compound can act as a food additive where it serves as a stabilizer or intermediate in producing specific food products .
Summary Table of Applications
Application Area | Specific Uses | Key Benefits |
---|---|---|
Pharmaceutical | Drug synthesis (e.g., phenytoin) | Anticonvulsant properties |
Active pharmaceutical ingredients | Stability enhancement | |
Polymer Production | Monomer/crosslinking agent for polyamides | Improved thermal stability |
Curing agents for epoxy resins | Durability and chemical resistance | |
Agrochemical | Herbicides/fungicides | Enhanced efficacy |
Organic Synthesis | Reagent for cyclization reactions | Versatile synthetic applications |
Electronics/Automotive | Corrosion inhibitors | Protection against oxidative damage |
Lubricants | Reduced friction | |
Food Industry | Food additive | Stabilization of food products |
Mechanism of Action
The mechanism of action of succinimide, particularly its derivatives used as anticonvulsants, involves the inhibition of T-type calcium channels in the brain. This inhibition reduces the abnormal electrical activity associated with seizures . This compound derivatives increase the seizure threshold and inhibit the three-cycle per second thalamic ‘spike and wave’ discharge in absence seizures .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethosuximide
Ethosuximide, an anticonvulsant, shares structural similarities with succinimide. In C. elegans models of TDP-43 proteinopathy, ethosuximide derivatives (e.g., α-methyl-α-phenylthis compound, MPS) demonstrated significant bioactivity, whereas this compound itself was inactive . Bioaccumulation studies using $ ^1H $ NMR spectroscopy revealed distinct metabolic profiles: this compound showed poor uptake compared to ethosuximide derivatives, correlating with its lack of efficacy in neurodegeneration models .
Hydantoins and Pyrrolidinones
Hydantoins (e.g., compounds 11a–c) and pyrrolidinones (e.g., compound 9) are cyclic imides structurally analogous to this compound. While hydantoins retained moderate AChE inhibitory activity, pyrrolidinone regioisomers exhibited reduced potency compared to this compound derivatives, emphasizing the importance of the 5-position carbonyl group in receptor binding . Hydantoins also introduced an additional hydrogen bond donor, reducing membrane permeability compared to this compound-based compounds .
Pharmacological Comparison with Established Drugs
Acetylcholinesterase (AChE) Inhibitors
This compound derivatives (I) and (II) were compared to FDA-approved AChE inhibitors (Table 1). Their IC₅₀ values (29,000–31,000 µM) were 1,047–1,448 times weaker than donepezil (IC₅₀ = 0.027 µM) but 2.3–2.4 times stronger than rivastigmine (IC₅₀ = 71,000 µM) . Similarly, their binding affinities ($ Ki = 5.13 \times 10^{-3} $–$ 6.38 \times 10^{-3} $ M) were 3.4–4.3 × 10³ times weaker than rivastigmine ($ Ki = 1.5 \times 10^{-5} $–$ 1.5 \times 10^{-3} $ M) .
Table 1. Comparative AChE Inhibition Profiles
Compound | IC₅₀ (µM) | $ K_i $ (M) |
---|---|---|
This compound (I) | 29,000 | $ 6.38 \times 10^{-3} $ |
This compound (II) | 31,000 | $ 5.13 \times 10^{-3} $ |
Donepezil | 0.027 | $ 1.4 \times 10^{-10} $–$ 5.6 \times 10^{-6} $ |
Rivastigmine | 71,000 | $ 1.5 \times 10^{-5} $–$ 1.5 \times 10^{-3} $ |
This compound-Based Ionic Liquids (ILs) vs. Alkali Salts
This compound anion-based ILs (e.g., [HDBU][Suc]) outperformed sodium/potassium this compound in upcycling poly(succinates) into N-substituted succinimides under mild conditions.
Table 2. Catalytic Efficiency in Polymer Upcycling
Catalyst | Yield (%) | Conditions |
---|---|---|
[HDBU][Suc] | 80 | Mild, metal-free |
Sodium this compound | 0 | Same as above |
Functional Modifications and Limitations
Peptide/Protein Stability
Intramolecular cyclization of aspartic acid residues in peptides (e.g., KR12) using DMTMM generated this compound linkages, reducing antimicrobial activity and serum stability compared to unmodified peptides .
Halogenation Reactions
N-Halosuccinimides (NXS) acted as halogen donors in thianthrene/TfOH-catalyzed reactions. The this compound anion facilitated halogen bond formation, enabling efficient electrophilic halogenation of aromatic compounds .
Biological Activity
Succinimide, a cyclic imide with the chemical formula , is a significant compound in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of the biological activity of this compound and its derivatives, focusing on their pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Overview of this compound
This compound is characterized by a five-membered ring structure containing two carbonyl groups and one nitrogen atom. This unique configuration allows for various modifications, leading to a wide range of biological activities including anticonvulsant, anti-inflammatory, antitumor, and antimicrobial effects. The compound serves as a fundamental scaffold in drug design, particularly in the development of novel therapeutic agents.
Anticonvulsant Activity
This compound derivatives are well-known for their anticonvulsant properties. For instance, compounds like ethosuximide have been widely used in the treatment of absence seizures. Research indicates that these derivatives modulate neurotransmitter systems, particularly by inhibiting T-type calcium channels, which are crucial in neuronal excitability.
Antioxidant Properties
Recent studies have demonstrated that this compound derivatives exhibit significant antioxidant activities. For example, iodo-sulphonated this compound derivatives showed enhanced DPPH and ABTS radical scavenging activities. These compounds were found to upregulate antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in zebrafish larvae under oxidative stress conditions, indicating their potential as therapeutic agents against oxidative damage .
Antibacterial and Antifungal Activities
This compound derivatives also display notable antibacterial and antifungal properties. A study reported that specific this compound compounds inhibited bacterial growth effectively, suggesting their potential application in treating infections caused by resistant strains . The SAR analysis of these compounds has provided insights into the structural features that enhance their antimicrobial efficacy.
Study on Antioxidant and Antibacterial Properties
In a comprehensive study involving various this compound derivatives, researchers evaluated their antioxidant and antibacterial activities. The findings revealed that certain derivatives significantly inhibited bacterial growth while also demonstrating substantial antioxidant capacity through free radical scavenging assays. These results underscore the dual functionality of succinimides as both protective agents against oxidative stress and effective antimicrobial agents .
Evaluation of Anticancer Activity
Another pivotal study focused on the anticancer potential of novel this compound derivatives. The synthesized compounds were tested against various cancer cell lines, including K562 (chronic myeloid leukemia) and HeLa (cervical cancer) cells. Among the tested compounds, two exhibited significant cytotoxicity with calculated IC50 values indicating their effectiveness in inhibiting cancer cell proliferation .
Structure-Activity Relationship (SAR)
The SAR analysis of this compound derivatives has revealed critical insights into how structural modifications can enhance biological activity. Key findings include:
- Substitution Patterns : The presence of electron-donating groups on the aromatic rings significantly increases the potency of these compounds.
- Ring Modifications : Alterations to the nitrogen atom's position or the carbonyl groups can lead to enhanced selectivity for specific biological targets.
- Molecular Docking Studies : Computational studies have been employed to predict binding affinities and interactions with target enzymes, further guiding the design of more potent derivatives .
Q & A
Q. Basic: What are the standard methodologies for synthesizing and characterizing novel succinimide derivatives?
Methodological Answer:
this compound derivatives are synthesized via solvent-based reactions (e.g., aza-Michael addition) or mechanochemical approaches, followed by rigorous structural validation. Key steps include:
- Synthesis : Solvent-based reactions (e.g., maleimide and amine reactions in THF) or mechanochemical grinding to optimize yield and reduce side products .
- Characterization :
- Spectroscopy : NMR (¹H/¹³C) for functional group identification, FT-IR for carbonyl (C=O) and amine (N-H) stretching, and ESI-MS for molecular weight confirmation .
- Crystallography : XRD to resolve stereochemistry and confirm diastereomer ratios (e.g., aldol products in lissoclimide synthesis) .
- Purity : HPLC to assess reaction completion and isolate intermediates .
Q. Basic: How are this compound derivatives evaluated for biological activity in preclinical models?
Methodological Answer:
- In Vitro Cytotoxicity : HepG2 (liver) and SH-SY5Y (neuroblastoma) cell lines treated with derivatives to assess IC₅₀ values via MTT assays .
- Anticonvulsant Testing :
- 6 Hz Psychomotor Seizure Test : Mice administered test compounds; protection against 32 mA seizures indicates efficacy .
- MES (Maximal Electroshock) Test : Compounds with ED₅₀ < 150 mg/kg (e.g., 128.53–157.51 mg/kg for N-unsubstituted derivatives) are prioritized .
- Comparative Analysis : Benchmark against ethosuximide for protective index (TD₅₀/ED₅₀) .
Q. Advanced: What analytical challenges arise in detecting this compound-mediated protein degradation, and how are they addressed?
Methodological Answer:
this compound formation in proteins (e.g., Asp30 in monoclonal antibodies) is artifact-prone under conventional conditions. Key strategies include:
- Sample Preparation :
- Validation : Hydrolysis at alkaline pH (e.g., pH 9.0) to confirm this compound conversion to Asp and correlate with bioactivity recovery .
Q. Advanced: How can mechanistic insights into this compound formation in protein splicing inform biotechnological applications?
Methodological Answer:
this compound intermediates in protein splicing (e.g., asparagine cyclization) resolve branched intermediates via:
- This compound Detection : Isolation of spliced proteins with C-terminal this compound residues using mass spectrometry .
- Alkali-Labile Bonds : Identification of pH-sensitive bonds in intermediates to optimize splicing efficiency .
- Applications : Engineering self-cleaving tags for recombinant protein purification or synthetic biology constructs .
Q. Advanced: What strategies resolve synthetic challenges in diastereomeric this compound derivatives?
Methodological Answer:
Diastereomer formation (e.g., aldol products in lissoclimide synthesis) requires:
- Reaction Optimization : Use of LiHMDS at -78°C to stabilize enolates and control stereochemistry .
- Chromatographic Separation : Failed flash chromatography necessitates advanced techniques like preparative HPLC or chiral stationary phases .
- Ternary Solvent Systems : Multi-stage Zaiput membrane separators for continuous this compound removal (e.g., toluene/acetone/water) .
Q. Advanced: How do chromatographic retention parameters predict pharmacokinetic properties of this compound derivatives?
Methodological Answer:
- Lipophilicity Assessment : RP-TLC (R₀ᴹ) and HPLC (log kₐ) correlate with:
Q. Advanced: How do sequence-dependent deamidation rates inform the stability of this compound-containing peptides?
Methodological Answer:
- Deamidation Kinetics : Nonenzymatic this compound formation in Gly-Xxx-Asn-Yyy-Gly pentapeptides at pH 7.4 is sequence-dependent.
Q. Basic: What spectroscopic and thermal methods characterize this compound-modified polymers?
Methodological Answer:
- FT-IR : Confirm imide C=O stretches (~1700–1800 cm⁻¹) and azide groups (~2100 cm⁻¹) in PVA membranes .
- Thermal Analysis : TGA to assess decomposition thresholds (e.g., 200–300°C for cross-linked this compound-PVA) .
- XRD/SEM : Evaluate crystallinity changes and surface morphology for membrane applications .
Properties
IUPAC Name |
pyrrolidine-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO2/c6-3-1-2-4(7)5-3/h1-2H2,(H,5,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNICNPSHKQLFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25950-42-9, Array | |
Record name | 2,5-Pyrrolidinedione, homopolymer | |
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DSSTOX Substance ID |
DTXSID8051629 | |
Record name | Succinimide | |
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Molecular Weight |
99.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
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CAS No. |
123-56-8, 584-43-0 | |
Record name | Succinimide | |
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Retrosynthesis Analysis
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